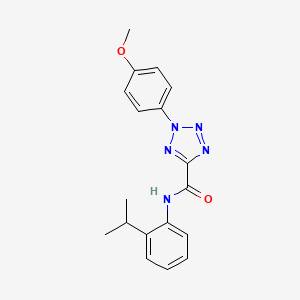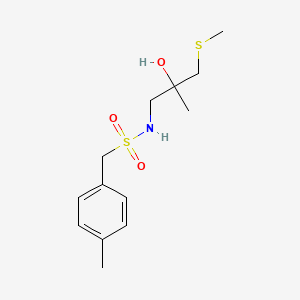
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as DPI-3290, is a synthetic compound that has shown potential in various scientific research applications. The molecule has a unique structural composition that makes it a promising candidate for further investigation.
作用机制
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide works by inhibiting the activity of specific enzymes that are involved in various cellular processes. The molecule has been shown to inhibit the activity of histone deacetylases (HDACs) and monoamine oxidases (MAOs). By inhibiting these enzymes, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can modulate gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to reduce oxidative stress and inflammation, leading to the protection of neurons.
实验室实验的优点和局限性
One of the advantages of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of inhibiting these enzymes on various cellular processes. However, one of the limitations of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer treatment. Another direction is to study its effects on other cellular processes and pathways. Additionally, the development of more soluble derivatives of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide could improve its effectiveness in lab experiments.
合成方法
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-(2,4-dioxooxazolidin-3-yl)ethylamine. The reaction takes place in the presence of a coupling agent and a catalyst, resulting in the formation of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. The purity of the final product is achieved through recrystallization.
科学研究应用
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been studied in various scientific research applications, including cancer research and neurodegenerative diseases. In cancer research, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown potential as a therapeutic agent by inhibiting the growth of cancer cells. In neurodegenerative diseases, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation.
属性
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-7-5-8(13-14(7)2)10(17)12-3-4-15-9(16)6-19-11(15)18/h5H,3-4,6H2,1-2H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADCRJBDHBWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2949764.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2949765.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2949766.png)
![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)
![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
![7-(tert-butyl)-1,3-dimethyl-8-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949770.png)

![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)

![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949777.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide](/img/structure/B2949781.png)
![1'-(Pyridine-3-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2949783.png)
